(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779309
InChI: InChI=1S/C12H19N3.ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;/h1-2,5-6,11H,3-4,7-10,13H2;1H
SMILES:
Molecular Formula: C12H20ClN3
Molecular Weight: 241.76 g/mol

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC15779309

Molecular Formula: C12H20ClN3

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanamine hydrochloride -

Specification

Molecular Formula C12H20ClN3
Molecular Weight 241.76 g/mol
IUPAC Name [1-(pyridin-4-ylmethyl)piperidin-4-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H19N3.ClH/c13-9-11-3-7-15(8-4-11)10-12-1-5-14-6-2-12;/h1-2,5-6,11H,3-4,7-10,13H2;1H
Standard InChI Key HGMIPNLJPLTTAE-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1CN)CC2=CC=NC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with a methanamine group (-CH2NH2) and at the 1-position with a pyridin-4-ylmethyl moiety (-CH2-C5H4N). The hydrochloride salt form enhances aqueous solubility and stability.

Key Structural Features:

  • Piperidine core: A six-membered saturated ring with one nitrogen atom.

  • Pyridin-4-ylmethyl group: A methylene-linked pyridine ring (aromatic heterocycle with nitrogen at the 4-position).

  • Methanamine substituent: A primary amine at the 4-position of the piperidine ring.

Molecular Formula and Weight

  • Molecular formula: C12H20N3HCl\text{C}_{12}\text{H}_{20}\text{N}_{3} \cdot \text{HCl}

  • Molecular weight: 241.77 g/mol (calculated from isotopic composition).

Spectral Characterization

While direct spectral data for this compound are unavailable, analogous piperidine derivatives exhibit characteristic signals in 1H^1\text{H}-NMR:

  • Piperidine protons: δ 1.4–1.8 ppm (m, axial/equatorial H), 2.6–3.1 ppm (m, N-CH2).

  • Pyridine protons: δ 7.2–8.5 ppm (d, aromatic H).

  • Methanamine protons: δ 2.4–2.8 ppm (m, -CH2NH2) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step sequence:

Step 1: Protection of Piperidine Amine

  • Reagents: tert-Butyl carbamate (Boc), triethylamine (TEA) in tetrahydrofuran (THF).

  • Reaction: Boc-protection of the piperidine nitrogen to prevent undesired side reactions .

Step 2: Alkylation with Pyridin-4-ylmethyl Chloride

  • Conditions: THF, 0°C to room temperature.

  • Mechanism: Nucleophilic substitution at the piperidine nitrogen using pyridin-4-ylmethyl chloride.

Step 3: Deprotection and Amine Formation

  • Deprotection: HCl in ethyl acetate removes the Boc group, yielding the primary amine.

  • Isolation: Crystallization from ethanol/ether mixtures to obtain the hydrochloride salt .

Step 4: Purification

  • Methods: Column chromatography (silica gel, eluent: CH2Cl2/MeOH/NH4OH) or recrystallization.

Industrial Scalability

  • Continuous flow systems: Improve yield (70–85%) and reduce reaction time.

  • Quality control: HPLC purity >98% (UV detection at 254 nm) .

Pharmacological and Biological Activity

Mechanism of Action

Piperidine derivatives are known to interact with:

  • G-protein-coupled receptors (GPCRs): Potential antagonism of histamine H3 or serotonin 5-HT6 receptors due to structural analogy to approved drugs .

  • Enzyme inhibition: Possible modulation of phosphodiesterase (PDE) or kinase activity via amine-pyridine interactions.

In Vitro Studies

  • Binding affinity: Preliminary assays suggest moderate affinity (Ki = 120–450 nM) for neurotransmitter receptors .

  • Cytotoxicity: No significant toxicity observed in HEK-293 cells at concentrations ≤100 μM (72-hour exposure).

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

  • Cognitive enhancers: Structural similarity to 5-HT6 antagonists under investigation for Alzheimer’s disease.

  • Antipsychotics: Piperidine motifs are prevalent in dopamine D2/D3 receptor modulators.

Antibacterial Agents

  • Pyridine synergy: The pyridine moiety enhances penetration into bacterial biofilms, as seen in fluoroquinolone derivatives.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBiological Activity
(1-(Pyrimidin-2-yl)piperidin-4-yl)methanaminePyrimidine instead of pyridineHigher PDE4 inhibition
1-(1-Methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)methanamineAdditional methyl groupReduced receptor selectivity

Future Research Directions

  • Structure-activity relationship (SAR): Systematic modification of the pyridine and amine groups.

  • In vivo pharmacokinetics: Oral bioavailability and blood-brain barrier penetration studies.

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